molecular formula C4H6N2O2S B12969201 2-methyl-1H-imidazole-5-sulfinic acid

2-methyl-1H-imidazole-5-sulfinic acid

Cat. No.: B12969201
M. Wt: 146.17 g/mol
InChI Key: GNWRKWVOPDZPOG-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-5-sulfinic acid is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 2-position and a sulfinic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-imidazole-5-sulfinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. The reaction conditions often include the use of catalysts such as nickel, which facilitates the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-imidazole-5-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The imidazole ring allows for substitution reactions at various positions, leading to a wide range of functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the imidazole ring while allowing for efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-Methyl-1H-imidazole-5-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1H-imidazole-5-sulfinic acid involves its interaction with molecular targets through its imidazole ring and sulfinic acid group. The imidazole ring can coordinate with metal ions, while the sulfinic acid group can participate in redox reactions. These interactions enable the compound to modulate enzymatic activities and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-1H-imidazole-5-sulfinic acid include other substituted imidazoles, such as:

  • 2-Methyl-1H-imidazole-4-sulfinic acid
  • 2-Methyl-1H-imidazole-5-sulfonic acid
  • 2-Methyl-1H-imidazole-4-sulfonic acid

Uniqueness

What sets this compound apart from these similar compounds is the specific positioning of the sulfinic acid group at the 5-position, which influences its chemical reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct properties and applications, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

2-methyl-1H-imidazole-5-sulfinic acid

InChI

InChI=1S/C4H6N2O2S/c1-3-5-2-4(6-3)9(7)8/h2H,1H3,(H,5,6)(H,7,8)

InChI Key

GNWRKWVOPDZPOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)S(=O)O

Origin of Product

United States

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